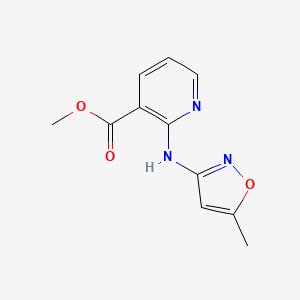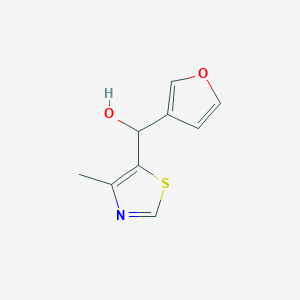![molecular formula C14H19N3O B8365077 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8365077.png)
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine
Overview
Description
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with a piperidine-ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound.
Introduction of the Piperidine-Ethoxy Group: This step generally involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolopyridine core with 2-(piperidin-1-yl)ethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine-ethoxy substituent and pyrrolopyridine core make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-(2-piperidin-1-ylethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H19N3O/c1-2-6-17(7-3-1)8-9-18-13-10-12-4-5-15-14(12)16-11-13/h4-5,10-11H,1-3,6-9H2,(H,15,16) |
InChI Key |
VISWITQIXYHZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(3-Chloro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine](/img/structure/B8365028.png)
![2-[4-(4-Fluorophenyl)oxan-4-yl]ethan-1-amine](/img/structure/B8365034.png)






